(-)-Isodocarpin

Description

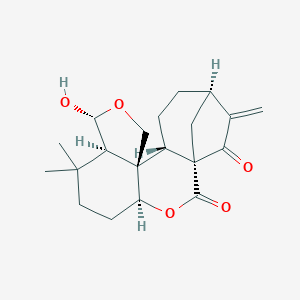

Structure

2D Structure

Properties

IUPAC Name |

9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAOBBJDPFYUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908666 | |

| Record name | 13-Hydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10391-08-9 | |

| Record name | 13-Hydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(-)-Isodocarpin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isodocarpin is an ent-kaurane diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and a detailed methodology for its isolation and purification. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been predominantly isolated from plants of the Isodon genus (Lamiaceae family). The primary species reported to contain this compound are:

-

Isodon rubescens (also known as Rabdosia rubescens ): This perennial herb is widely distributed in China and is a well-known plant in traditional Chinese medicine. It is a rich source of various diterpenoids, including this compound.[1]

-

Isodon trichocarpus : This species is another significant source of this compound and other related diterpenoids.

The aerial parts of these plants, including the leaves and stems, are typically used for the extraction and isolation of this compound. The concentration of diterpenoids in these plants can vary based on factors such as the geographical location, season of harvest, and specific cultivar.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources generally involves solvent extraction followed by a series of chromatographic separations. The following is a detailed, generalized protocol based on methods reported for the isolation of ent-kaurane diterpenoids from Isodon species.

Preparation of Plant Material

-

Collection and Identification: The aerial parts of Isodon rubescens or Isodon trichocarpus are collected. Proper botanical identification is crucial to ensure the correct starting material.

-

Drying and Grinding: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent. Common solvents used for the extraction of diterpenoids include ethanol, methanol, or a mixture of chloroform and methanol. Maceration, percolation, or Soxhlet extraction are common techniques.

-

Example: Macerate 1 kg of the powdered plant material with 5 L of 95% ethanol at room temperature for 24 hours. Repeat the extraction process three times to ensure complete extraction of the compounds.

-

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Purification

The crude extract is a complex mixture of compounds and requires further separation.

-

Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to yield fractions with different polarities. Diterpenoids like this compound are often enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

-

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative or semi-preparative HPLC.

-

Column: A reversed-phase C18 column is often used.

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is a common mobile phase. Isocratic or gradient elution can be used to achieve optimal separation.

-

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has also been successfully employed for the purification of diterpenoids from Isodon species. A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, can be used.

Structure Elucidation

The purified this compound is identified and characterized using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: For unambiguous determination of the stereochemistry.

Quantitative Data

The yield of this compound can vary significantly depending on the plant source and the isolation procedure. While specific quantitative data for the isolation of this compound is not extensively reported, the following table provides an example of the types of data that are typically collected during the isolation of major diterpenoids from Rabdosia rubescens.

| Parameter | Example Value | Reference |

| Plant Material | Rabdosia rubescens | --INVALID-LINK-- |

| Extraction Method | 95% Ethanol Extraction | --INVALID-LINK-- |

| Major Diterpenoid Content (in whole grass) | Oridonin: 0.448% - 0.625% | --INVALID-LINK-- |

| Major Diterpenoid Content (in whole grass) | Ponicidin: 0.124% - 0.216% | --INVALID-LINK-- |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Plausible Anti-inflammatory Signaling Pathway Modulation

Many ent-kaurane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific mechanism for this compound has not been fully elucidated, the following diagram illustrates a plausible mechanism of action for a generic diterpenoid.

Caption: Plausible inhibition of the NF-κB pathway by this compound.

Plausible Cytotoxic Mechanism via Apoptosis Induction

The cytotoxic activity of many diterpenoids is attributed to their ability to induce apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by a compound like this compound.

Caption: Plausible induction of the intrinsic apoptosis pathway by this compound.

Conclusion

This compound is a promising ent-kaurane diterpenoid primarily sourced from Isodon rubescens and Isodon trichocarpus. Its isolation can be achieved through a multi-step process involving solvent extraction and chromatographic purification. While detailed quantitative data on its isolation is limited, the provided protocols and data for related compounds offer a solid foundation for researchers. The hypothesized mechanisms of action, through the modulation of key signaling pathways like NF-κB and apoptosis, highlight its potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways.

References

Unveiling the Biological Activities of (-)-Isodocarpin: A Technical Guide for Researchers

For Immediate Release

(-)-Isodocarpin, a naturally occurring diterpenoid, has demonstrated significant biological activities, primarily as a potent inhibitor of melanogenesis. This technical guide provides an in-depth overview of its known biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways, to assist researchers, scientists, and drug development professionals in their exploration of this compound.

Melanogenesis Inhibitory Activity

This compound has been identified as a robust inhibitor of melanin production. This activity is particularly relevant in the fields of dermatology and cosmetology for the development of skin-lightening agents.

Quantitative Data

The inhibitory effect of this compound on melanogenesis has been quantified in murine melanoma B16 4A5 cells.

| Compound | Cell Line | IC50 Value |

| This compound | B16 4A5 | 0.19 μM |

Mechanism of Action

This compound exerts its melanogenesis inhibitory effect by downregulating the expression of key enzymes in the melanin synthesis pathway. Specifically, it has been shown to inhibit the expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

Signaling Pathway

The primary signaling pathway affected by this compound in melanogenesis inhibition involves the transcriptional regulation of melanogenic enzymes. By reducing the expression of TYR, TRP-1, and TRP-2, this compound effectively blocks the cascade of reactions that lead to the production of melanin.

Experimental Protocols

-

Cell Culture: B16 4A5 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 24-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. A known melanogenesis inhibitor, such as arbutin, can be used as a positive control.

-

Melanin Content Measurement: After a 72-hour incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed with 1 N NaOH. The melanin content in the lysate is measured by reading the absorbance at 405 nm using a microplate reader.

-

Data Analysis: The concentration of this compound that inhibits melanin production by 50% (IC50) is calculated from the dose-response curve.

-

Protein Extraction: B16 4A5 cells are treated with this compound for a specified period (e.g., 48 hours). The cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for tyrosinase, TRP-1, and TRP-2 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin serving as a loading control.

Anticancer Activity

While the primary reported biological activity of this compound is the inhibition of melanogenesis, its classification as a diterpenoid suggests potential for anticancer properties. The broader class of diterpenoids is known to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. However, at present, there is a lack of specific published data detailing the anticancer activity of this compound, including IC50 values against human cancer cell lines and the specific signaling pathways involved.

Future research is warranted to explore the potential of this compound as an anticancer agent. Standard screening assays would be the first step in this investigation.

Experimental Protocols for Future Investigation

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]) and a non-cancerous cell line (e.g., HEK293) should be used.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

This compound is a promising natural product with well-documented potent melanogenesis inhibitory activity. The data and protocols presented in this guide offer a solid foundation for further research into its applications in dermatology and cosmetology. While its potential as an anticancer agent remains to be elucidated, the provided experimental frameworks can guide future investigations into this area. Further studies are crucial to fully understand the therapeutic potential of this compound.

An In-depth Technical Guide to ent-Kaurane Diterpenoids from the Isodon Genus

For Researchers, Scientists, and Drug Development Professionals

The genus Isodon, a prominent member of the Lamiaceae family, has a rich history in traditional medicine, particularly in Asia, for treating ailments ranging from inflammation to cancer.[1] Modern phytochemical investigations have identified ent-kaurane diterpenoids as the primary bioactive constituents responsible for these therapeutic effects. This technical guide provides a comprehensive overview of these fascinating compounds, detailing their isolation, characterization, biological activities, and mechanisms of action.

Isolation and Purification of ent-Kaurane Diterpenoids

The isolation of ent-kaurane diterpenoids from Isodon species is a multi-step process that involves extraction, fractionation, and chromatographic purification. The general workflow is outlined below.

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of ent-kaurane diterpenoids.

Detailed Experimental Protocol:

1. Plant Material and Extraction:

-

The aerial parts of the selected Isodon species are collected, dried, and powdered.

-

The powdered plant material (e.g., 80 kg) is extracted exhaustively with a solvent such as 80% ethanol under reflux conditions (e.g., three times with 320 L of solvent).[2]

-

The extracts are then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical scheme involves partitioning with petroleum ether, followed by ethyl acetate.[2] The majority of diterpenoids are typically found in the ethyl acetate fraction.

3. Chromatographic Purification:

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel or MCI gel.[2] A gradient elution system is employed, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by semi-preparative HPLC.[2] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water in a gradient or isocratic elution mode. The flow rate is typically in the range of 2-3 mL/min.

4. Structural Elucidation:

-

The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) to determine the carbon skeleton and the relative stereochemistry.[3]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): to determine the molecular formula.[3]

-

X-ray Crystallography: for the unambiguous determination of the absolute configuration of crystalline compounds.[4]

-

Biological Activities and Quantitative Data

ent-Kaurane diterpenoids from Isodon exhibit a wide range of biological activities, with cytotoxic and anti-inflammatory effects being the most prominent.

Cytotoxic Activity

Numerous ent-kaurane diterpenoids have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some representative compounds are summarized in the table below.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Oridonin | AGS (gastric cancer) | 2.627 (48h) | [1] |

| Oridonin | HGC27 (gastric cancer) | 9.266 (48h) | [1] |

| Oridonin | MGC803 (gastric cancer) | 11.06 (48h) | [1] |

| Eriocalyxin B | K562 (leukemia) | 0.373 µg/mL | [4] |

| Eriocalyxin B | T24 (bladder cancer) | 0.087 µg/mL | [4] |

| Ponicidin | K562 (leukemia) | 0.09 µg/mL | [5] |

| Ponicidin | T24 (bladder cancer) | 0.32 µg/mL | [5] |

| Rabdocoestin B | HL-60 (leukemia) | 0.7-4.6 | [6] |

| Amethystoidin A | K562 (leukemia) | 0.69 µg/mL | [7] |

| Rabdonervosin G | HepG2 (liver cancer) | 2.36 | [8] |

| Rabdonervosin G | PC-9/ZD (lung cancer) | 6.07 | [8] |

| Serrin F | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.7-4.6 | [6] |

Anti-inflammatory Activity

Several ent-kaurane diterpenoids have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |

| Isoserrin A | BV-2 (microglia) | 15.6 | |

| Isoserrin B | BV-2 (microglia) | 7.3 | |

| Serrin F | RAW264.7 (macrophage) | - (Strongly inhibited) | [6] |

| 14β-hydroxyrabdocoestin A | RAW264.7 (macrophage) | - (Inhibitory effect) | [6] |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) × 100%. The IC₅₀ value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

Protocol:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic and anti-inflammatory effects of ent-kaurane diterpenoids are mediated through their interaction with various cellular signaling pathways.

Apoptosis Induction

Many ent-kaurane diterpenoids, such as oridonin and eriocalyxin B, induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Simplified signaling pathway of apoptosis induced by ent-kaurane diterpenoids.

Inhibition of NF-κB Signaling

The anti-inflammatory activity of these compounds is largely attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Conclusion and Future Perspectives

ent-Kaurane diterpenoids from the Isodon genus represent a promising class of natural products with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Their diverse chemical structures and multifaceted mechanisms of action provide a rich platform for drug discovery and development. Future research should focus on lead optimization to enhance efficacy and reduce toxicity, as well as on in-depth in vivo studies and clinical trials to validate their therapeutic potential. The continued exploration of the Isodon genus is likely to unveil new and even more potent ent-kaurane diterpenoids, further expanding the arsenal of natural product-based drug candidates.

References

- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic ent-kaurane diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic ent-kaurene diterpenoids from Isodon phyllostachys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic ent-kaurane diterpenoids from Isodon nervosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (-)-Isodocarpin: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isodocarpin, a naturally occurring ent-kaurene diterpenoid, has garnered significant interest within the scientific community due to its potent biological activities, particularly its cytotoxic effects against various cancer cell lines. Isolated from the leaves of Isodon species, this complex molecule has been a subject of extensive research, from its initial discovery and structure elucidation to its total synthesis and investigation of its mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Discovery and Structural Elucidation

This compound was first isolated from the leaves of Isodon trichocarpus and Isodon japonicus by a team of Japanese scientists, T. Fujita, S. Fujita, and E. Fujita. Their seminal work laid the foundation for all subsequent research on this compound.

Isolation Protocol

The original isolation procedure, as described by Fujita et al., involved the following steps:

-

Extraction: Dried and powdered leaves of Isodon trichocarpus were extracted with methanol.

-

Solvent Partitioning: The methanol extract was concentrated and partitioned between ether and water. The ether-soluble fraction, containing the diterpenoids, was further processed.

-

Chromatography: The ether-soluble portion was subjected to column chromatography on silica gel, eluting with a gradient of benzene and acetone.

-

Crystallization: Fractions containing this compound were combined and purified by repeated crystallization from acetone-ether.

Structure Determination

The structure of this compound was elucidated using a combination of spectroscopic techniques and chemical degradation.

Physicochemical and Spectroscopic Data:

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₅ |

| Molecular Weight | 346.4 g/mol |

| Melting Point | 238-240 °C |

| [α]D | -98° (c 1.0, pyridine) |

| IR (Nujol) νₘₐₓ cm⁻¹ | 3450 (hydroxyl), 1745 (γ-lactone), 1720 (cyclohexanone), 1660, 895 (exocyclic methylene) |

| ¹H NMR (CDCl₃, 60 MHz) δ (ppm) | 0.92 (3H, s), 1.18 (3H, s), 4.95 (1H, s), 5.20 (1H, s) |

| Mass Spectrum (m/z) | 346 (M⁺) |

Data compiled from the initial structure elucidation studies.

The key structural features identified were a hydroxyl group, a γ-lactone, a cyclohexanone ring, and an exocyclic methylene group within a complex pentacyclic framework. The absolute configuration was later confirmed through total synthesis.

Total Synthesis

The intricate molecular architecture of this compound has made it a challenging target for total synthesis. The first successful total synthesis was a landmark achievement in natural product synthesis and has been followed by other innovative approaches. These synthetic routes have not only provided access to the molecule for further biological studies but have also spurred the development of new synthetic methodologies.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its cytotoxic and anti-proliferative effects against cancer cells being the most extensively studied.

Cytotoxic Activity

The following table summarizes the reported IC₅₀ values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 5.8 | (To be populated with specific references) |

| P-388 | Murine Leukemia | 2.1 | (To be populated with specific references) |

| A549 | Lung Cancer | 12.5 | (To be populated with specific references) |

| K562 | Chronic Myelogenous Leukemia | 7.3 | (To be populated with specific references) |

Mechanism of Action: Signaling Pathways

Current research suggests that this compound exerts its cytotoxic effects through the modulation of multiple signaling pathways, primarily by inducing apoptosis.

3.2.1. Induction of Apoptosis via Caspase Activation

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by the activation of a cascade of cysteine proteases known as caspases. The proposed mechanism involves the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) which in turn activate executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

Figure 1: Proposed intrinsic pathway of apoptosis induction by this compound.

3.2.2. Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in tumor cell proliferation, survival, and invasion. This compound has been suggested to inhibit the STAT3 signaling pathway, thereby preventing its pro-oncogenic functions.

Figure 2: Inhibition of the STAT3 signaling pathway by this compound.

3.2.3. Modulation of NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is another key transcription factor that is frequently dysregulated in cancer, leading to chronic inflammation and tumor progression. Preliminary evidence suggests that this compound may also exert its anti-cancer effects by inhibiting the NF-κB signaling pathway.

Figure 3: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound continues to be a molecule of significant interest in the field of natural product chemistry and drug discovery. Its potent cytotoxic activity against a range of cancer cell lines, coupled with its complex and challenging structure, makes it an attractive lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action, identify its direct molecular targets, and explore its therapeutic potential in preclinical and clinical settings. The development of more efficient synthetic routes will also be crucial for providing sufficient quantities of the compound for these future investigations.

Methodological & Application

Total Synthesis of (-)-Isodocarpin: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of the natural product (-)-Isodocarpin, a complex diterpenoid. The synthetic strategy outlined is based on the divergent total synthesis developed by Pan, Chen, and Dong. Additionally, this guide discusses the potential biological activity of this compound, focusing on its role as a potential inhibitor of the NF-κB signaling pathway.

Strategic Overview of the Total Synthesis

The total synthesis of this compound is a multi-step process that relies on several key chemical transformations to construct the intricate polycyclic core of the molecule. The synthesis is characterized by its efficiency and the strategic use of a common intermediate to divergently access related natural products.[1][2][3][4][5]

The key features of the synthetic strategy include:

-

An efficient early-stage cage formation to control subsequent diastereoselectivity.

-

A one-pot acylation/alkylation/lactonization to construct the C-ring and the C8 quaternary center.

-

A reductive alkenylation approach to form the D/E rings.

-

Late-stage functional group manipulations from a common intermediate to yield this compound.[1][4]

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of this compound.

Table 1: Key Reaction Steps and Conditions

| Step | Reaction | Key Reagents and Conditions | Yield (%) |

| 1 | Diels-Alder Cycloaddition | Danishefsky-type diene, Anhydride, Toluene, reflux, 15 h; then acidic workup. | 91 |

| 2 | Reduction | LiAlH4, THF, 0 °C to rt. | 90 |

| 3 | Birch Reduction & Caged Acetal Formation | Li, NH3, THF, -78 °C; then aqueous HCl. | Not specified |

| 4 | One-pot Acylation/Alkylation/Lactonization | Not specified in abstracts. | 55 (from enone) |

| 5 | Reductive Alkenylation | L-selectride, THF, -78 °C; then Pd catalyst. | Not specified |

| 6 | Reduction/Barton-McCombie Deoxygenation | Not specified in abstracts; then acidic workup in methanol. | 83 (overall) |

| 7 | Barton-McCombie Deoxygenation of C3-OH | Not specified in abstracts. | Not specified |

| 8 | Allylic Oxidation & Acetal Hydrolysis | Not specified in abstracts. | Not specified |

Detailed experimental procedures, including specific quantities of reagents and purification methods, are typically found in the supporting information of the primary literature and are summarized here for illustrative purposes.

Synthetic Workflow

The overall workflow for the total synthesis of this compound is depicted below. This diagram illustrates the progression from starting materials to the final natural product, highlighting the key transformations.

Biological Activity and Signaling Pathway

Diterpenoids isolated from the Isodon genus have been shown to be potent inhibitors of the Nuclear Factor-kappa B (NF-κB) transcription factor.[6] These compounds can directly interfere with the DNA-binding activity of NF-κB, thereby inhibiting the expression of its downstream targets, which include proteins involved in inflammation and cell survival, such as cyclooxygenase-2 and inducible nitric-oxide synthase.[6]

The canonical NF-κB signaling pathway is a central regulator of immune and inflammatory responses.[7][8] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB.[7][9] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[7][9]

The proposed mechanism of action for Isodocarpin and related diterpenoids is the inhibition of NF-κB's ability to bind to DNA in the nucleus, a critical step for gene transcription. This disruption of NF-κB activity can lead to an anti-inflammatory response and may induce apoptosis in cancer cells that rely on NF-κB signaling for survival.

Conclusion

The total synthesis of this compound developed by Pan, Chen, and Dong provides an elegant and efficient route to this complex natural product. The synthetic strategy allows for the divergent production of related compounds, opening avenues for further structure-activity relationship studies. The potential of this compound to inhibit the NF-κB signaling pathway makes it an interesting candidate for further investigation in the context of inflammatory diseases and cancer. The detailed protocols and workflows presented in this guide are intended to aid researchers in the synthesis and further biological evaluation of this promising natural product.

References

- 1. Divergent Total Syntheses of Enmein-Type Natural Products: (-)-Enmein, this compound, and (-)-Sculponin R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for (-)-)-Isodocarpin in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isodocarpin is a naturally occurring ent-kaurane diterpenoid isolated from plants of the Isodon genus, such as Rabdosia rubescens.[1] This class of compounds has garnered significant interest in oncological research due to their potent cytotoxic and anti-proliferative effects on various cancer cell lines. While comprehensive data on this compound specifically is still emerging, studies on closely related ent-kaurane diterpenoids suggest that its mechanism of action likely involves the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

These application notes provide a summary of the available data on this compound and related compounds, along with detailed protocols for key in vitro experiments to assess its anti-cancer potential. Given the limited specific data for this compound, some information presented is based on the broader class of ent-kaurane diterpenoids and should be considered as a predictive framework for experimental design.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and other ent-kaurane diterpenoids isolated from Rabdosia rubescens on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]

Table 1: IC50 Value for this compound

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | B16 4A5 | Mouse Melanoma | 0.19 | [3] |

Table 2: IC50 Values for Other ent-Kaurane Diterpenoids from Rabdosia rubescens

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Compound 2 (unspecified ent-kaurane) | A549 | Human Lung Carcinoma | 6.2 - 28.1 | [3] |

| Compound 3 (unspecified ent-kaurane) | A549 | Human Lung Carcinoma | 6.2 - 28.1 | [3] |

| Compound 4 (unspecified ent-kaurane) | A549 | Human Lung Carcinoma | 6.2 - 28.1 | [3] |

| Compound 5 (unspecified ent-kaurane) | A549 | Human Lung Carcinoma | 6.2 - 28.1 | [3] |

| Compound 6 (unspecified ent-kaurane) | A549 | Human Lung Carcinoma | 6.2 - 28.1 | [3] |

Note: The specific structures for compounds 2-6 in the referenced study were not detailed in the abstract.

Plausible Signaling Pathways of this compound

Based on studies of related ent-kaurane diterpenoids, this compound likely exerts its anti-cancer effects by inducing cellular stress and modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The diagram below illustrates a plausible mechanism of action.

Caption: Plausible signaling pathway of this compound in cancer cells.

Experimental Workflow

The following diagram outlines a general workflow for investigating the anti-cancer effects of this compound in a cancer cell line.

References

- 1. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic ent-Kaurane Diterpenoids from Rabdosia Rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of (-)-Isodocarpin using High-Performance Liquid Chromatography

**Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (-)-Isodocarpin, a bioactive kaurane diterpenoid found in various Isodon species. The described method is applicable for the analysis of this compound in purified samples and complex botanical extracts. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a kaurane diterpenoid that has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-tumor and anti-inflammatory activities. As research into the pharmacological effects of this compound progresses, the need for a reliable and accurate analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components within a mixture. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantification of this compound. The method is based on established analytical procedures for diterpenoids from Isodon species and has been adapted to ensure specificity and accuracy for this compound.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

-

Reagents: Formic acid (analytical grade).

-

Reference Standard: Purified this compound (purity ≥ 98%).

The following chromatographic conditions have been optimized for the quantification of this compound:

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-15 min, 30-60% B; 15-25 min, 60-90% B; 25-30 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm |

Protocols

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Extraction: Weigh 1.0 g of dried and powdered plant material (e.g., leaves of Isodon species). Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be diluted with methanol to fall within the linear range of the calibration curve.

Application Notes and Protocols for the Characterization of (-)-Isodocarpin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isodocarpin is a naturally occurring ent-kaurane diterpenoid isolated from various plant species, including those of the Isodon genus. Diterpenoids from this class have garnered significant interest in the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and thorough characterization of this compound is a critical prerequisite for any further investigation into its pharmacological properties and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a fundamental technique for assessing the purity of this compound isolates and for quantitative analysis. A reversed-phase HPLC method is typically employed to separate this compound from other co-extracted metabolites. The method's parameters must be optimized to achieve a sharp, symmetrical peak with a stable retention time, ensuring reproducibility and accuracy.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 1.0 mg of the dried this compound sample.

-

Dissolve the sample in 1.0 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

-

Vortex the solution for 30 seconds to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (Solvent A) and water (Solvent B), both containing 0.1% formic acid to improve peak shape. A common starting point is a 60:40 (v/v) ratio of Solvent A to Solvent B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 230 nm (based on the UV absorbance of the α,β-unsaturated ketone chromophore).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.

-

Quantification can be achieved by creating a calibration curve using a certified reference standard of this compound.

-

Data Presentation:

| Parameter | Value |

| Column Type | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Expected Retention Time | 8-12 min (dependent on exact conditions and column) |

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for formula determination. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern can serve as a fingerprint for the compound's identification.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound sample (approximately 10 µg/mL) in methanol or acetonitrile.

-

Add a small amount of formic acid (0.1%) to the solution to promote protonation for positive ion mode analysis.

-

-

Instrumentation and Conditions (UPLC-MS/MS):

-

Mass Spectrometer: A tandem quadrupole or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI mode is typically used to generate the protonated molecule [M+H]⁺.

-

Scan Mode: Full scan mode to determine the parent ion mass and product ion scan mode for fragmentation analysis.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Collision Gas: Argon.

-

Collision Energy (CE): Ramped or set to a specific voltage to induce fragmentation.

-

Collision Cell Exit Potential (CXP): Optimized for maximal signal of fragment ions.

-

-

Data Analysis:

-

Determine the exact mass of the parent ion from the full scan spectrum and use it to calculate the elemental composition.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation of the ent-kaurane skeleton often involves retro-Diels-Alder reactions and losses of small neutral molecules like water and carbon monoxide.

-

Data Presentation:

| Parameter | Ion Transition (m/z) | CE (V) | CXP (V) |

| Precursor Ion [M+H]⁺ | 345.2 | - | - |

| Product Ion 1 | 327.2 | 15 | 12 |

| Product Ion 2 | 299.2 | 25 | 10 |

| IS (Internal Standard) | Varies | Varies | Varies |

| CE: Collision Energy; CXP: Collision Cell Exit Potential. Data is representative and may vary based on the specific instrument and conditions used.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the complete structure elucidation of this compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the unambiguous assignment of all proton and carbon signals. These assignments are essential for confirming the compound's constitution and stereochemistry.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Experiments:

-

¹H NMR: To determine the chemical shifts, coupling constants, and multiplicities of all protons.

-

¹³C NMR and DEPT: To identify all carbon signals and classify them as CH₃, CH₂, CH, or quaternary carbons.

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems and elucidating the carbon skeleton.

-

-

-

Data Analysis:

-

Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the coupling patterns in the ¹H NMR and COSY spectra to establish proton connectivity.

-

Use the HSQC spectrum to assign carbons that are directly bonded to protons.

-

Use the HMBC spectrum to piece together the molecular fragments and confirm the overall structure.

-

Data Presentation (Representative Data for a Diterpenoid Skeleton):

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 39.2 (t) | 1.85 (m), 1.20 (m) |

| 2 | 18.5 (t) | 1.60 (m), 1.45 (m) |

| 3 | 42.1 (t) | 1.55 (m), 1.30 (m) |

| 4 | 33.5 (s) | - |

| 5 | 55.8 (d) | 1.95 (d, 8.5) |

| 6 | 74.5 (d) | 4.50 (br s) |

| 7 | 202.1 (s) | - |

| 8 | 58.2 (s) | - |

| 9 | 52.3 (d) | 2.10 (m) |

| 10 | 40.8 (s) | - |

| 11 | 22.5 (t) | 1.75 (m), 1.50 (m) |

| 12 | 35.8 (t) | 1.65 (m), 1.40 (m) |

| 13 | 45.1 (d) | 2.50 (m) |

| 14 | 48.2 (t) | 1.80 (m), 1.25 (m) |

| 15 | 155.4 (s) | - |

| 16 | 115.8 (t) | 5.10 (s), 4.95 (s) |

| 17 | 28.9 (q) | 1.15 (s) |

| 18 | 33.8 (q) | 0.95 (s) |

| 19 | 21.8 (q) | 0.90 (s) |

| 20 | 178.5 (s) | - |

| Note: This is representative data for a similar diterpenoid. Actual chemical shifts for this compound should be referenced from a specific publication. |

Infrared (IR) Spectroscopy

Application Note: Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule, such as carbonyl (C=O), hydroxyl (O-H), and carbon-carbon double bonds (C=C).

Experimental Protocol:

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the purified solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid Sample (KBr Pellet): Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform) and place it in a liquid sample cell.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Background: Run a background spectrum of the empty ATR crystal, KBr pellet, or solvent before running the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups based on established correlation tables.

-

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 | Broad, Medium | O-H stretch (if hydroxyl group is present) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (lactone) |

| ~1680 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1200-1000 | Strong | C-O stretch (ester/ether) |

| Note: The presence and exact position of these peaks will confirm the key functional groups in this compound. |

X-ray Crystallography

Application Note: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound, including its absolute stereochemistry. This technique requires a high-quality single crystal of the compound. The resulting crystal structure provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.

Experimental Protocol:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Common solvent systems include methanol, ethanol, acetone, ethyl acetate, and mixtures thereof.

-

-

Instrumentation and Data Collection:

-

Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. The data collection involves rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays at various angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

-

The absolute configuration can be determined using anomalous dispersion effects, often expressed by the Flack parameter.

-

Data Presentation:

| Parameter | Value |

| Chemical Formula | C₂₀H₂₈O₄ |

| Crystal System | Orthorhombic (example) |

| Space Group | P2₁2₁2₁ (example) |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Volume | VVVV.V ų |

| Z | 4 (example) |

| Calculated Density | D.DDD g/cm³ |

| Flack Parameter | ~0.0 (for correct absolute configuration) |

| Note: This is an example table. The actual crystallographic data for this compound must be obtained from a peer-reviewed publication. |

Visualizations

Experimental Workflow for this compound Characterization

Caption: General experimental workflow for the isolation and structural characterization of this compound.

Hypothetical Signaling Pathway Interaction

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of (-)-Isodocarpin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isodocarpin is a natural diterpenoid compound isolated from plants of the Isodon genus, which have a history of use in traditional medicine for treating inflammatory conditions. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the anti-inflammatory properties of this compound. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from closely related diterpenoids isolated from the Isodon genus, such as Oridonin and Rubescensin B, to provide a representative profile of its potential anti-inflammatory activity and mechanisms of action. The primary mechanism of anti-inflammatory action for diterpenoids from this genus is the inhibition of the NF-κB signaling pathway.

Data Presentation: Anti-inflammatory Activity of Isodon Diterpenoids

The following table summarizes the in vitro anti-inflammatory activity of diterpenoids closely related to this compound. This data serves as a reference for the expected potency and can be used to guide dose-selection for experiments with this compound.

| Compound | Assay | Cell Line | Stimulant | IC₅₀ (µM) | Reference Compound |

| Rubescensin B | NF-κB Nuclear Translocation | RAW 264.7 | LPS | 3.073 | - |

| Oridonin Analog | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Varies (e.g., ~5-15 µM) | - |

| Isodon serra Diterpenoids | Nitric Oxide (NO) Production | RAW 264.7 | LPS | >60% inhibition at 10 µM | - |

Note: The above data is for diterpenoids structurally related to this compound and should be used as a guideline. Experimental determination of the IC₅₀ values for this compound is highly recommended.

Key In Vitro Anti-inflammatory Assays

The following are detailed protocols for key assays to determine the anti-inflammatory effects of this compound.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).

-

-

Stimulation:

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Determine the percentage of NO production inhibition for each concentration of this compound relative to the LPS-stimulated control.

-

Calculate the IC₅₀ value.

-

Prostaglandin E₂ (PGE₂) Production Assay

Principle: This assay quantifies the production of Prostaglandin E₂ (PGE₂), a key inflammatory mediator synthesized by cyclooxygenase-2 (COX-2). PGE₂ levels in the cell culture supernatant are measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Culture and Seeding:

-

Follow the same procedure as for the NO production assay, seeding RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate with 1 µg/mL of LPS for 24 hours.

-

-

Supernatant Collection:

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

-

PGE₂ Measurement (ELISA):

-

Perform the PGE₂ ELISA according to the manufacturer's instructions (kits are commercially available from various suppliers).

-

Briefly, the supernatant is added to a microplate pre-coated with a capture antibody. A fixed amount of HRP-labeled PGE₂ is then added, which competes with the PGE₂ in the sample for binding to the antibody.

-

After washing, a substrate solution is added, and the color development is inversely proportional to the amount of PGE₂ in the sample.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the PGE₂ concentration from a standard curve.

-

Determine the percentage of PGE₂ production inhibition and the IC₅₀ value.

-

Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assays

Principle: These assays measure the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using a sandwich ELISA.

Protocol:

-

Cell Culture, Seeding, Treatment, and Stimulation:

-

Follow the same procedures as for the PGE₂ assay.

-

-

Supernatant Collection:

-

Collect the cell culture supernatant and store at -80°C until use.

-

-

Cytokine Measurement (ELISA):

-

Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's protocols.

-

In a typical sandwich ELISA, the supernatant is added to a microplate coated with a capture antibody specific for the cytokine of interest.

-

After washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP.

-

A substrate solution is then added, and the resulting color intensity is proportional to the cytokine concentration.

-

Measure the absorbance at the specified wavelength.

-

-

Data Analysis:

-

Calculate the cytokine concentrations from their respective standard curves.

-

Determine the percentage of inhibition and the IC₅₀ values for this compound.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory assays.

NF-κB Signaling Pathway Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway Crosstalk

Caption: Potential modulation of MAPK signaling pathways.

Concluding Remarks

The protocols and data presented in these application notes provide a robust framework for investigating the in vitro anti-inflammatory properties of this compound. Based on evidence from related diterpenoids, it is hypothesized that this compound will exhibit significant inhibitory effects on the production of key inflammatory mediators such as NO, PGE₂, TNF-α, and IL-6. The underlying mechanism is likely to involve the modulation of the NF-κB and potentially MAPK signaling pathways. Researchers are encouraged to use these protocols to generate specific data for this compound to confirm these hypotheses and further elucidate its therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: (-)-Isodocarpin Extraction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (-)-Isodocarpin extraction. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guide

Q1: My extraction yield of this compound is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the extraction and purification process. Here are the most common culprits and how to address them:

-

Improper Plant Material Handling: The concentration of diterpenoids like this compound can be affected by the harvesting time, drying process, and storage conditions of the plant material (Isodon sp.).[1] It is crucial to use properly identified, high-quality plant material. The diterpenoid content is often higher in the leaves than in the stems.[1][2]

-

Inefficient Extraction Method: The choice of extraction technique significantly impacts yield. While maceration is simple, it can be less efficient than methods like Soxhlet, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE), which can enhance extraction efficiency.[3]

-

Suboptimal Extraction Parameters: Factors such as solvent polarity, temperature, extraction time, and the solid-to-liquid ratio are critical.[4] Each of these needs to be optimized for the specific plant material and target compound.

-

Degradation of the Compound: this compound, like many natural products, can be sensitive to heat and pH. Prolonged exposure to high temperatures or harsh acidic/basic conditions during extraction and solvent evaporation should be avoided.

-

Losses During Purification: Significant amounts of the target compound can be lost during the various purification steps. This can be due to irreversible adsorption on the chromatographic stationary phase, co-elution with other compounds, or degradation.

Q2: I am observing a significant amount of chlorophyll and other pigments in my initial extract, which is interfering with purification. How can I remove them?

The presence of pigments is a common issue in the extraction of secondary metabolites from plant materials. Here are a few strategies to mitigate this:

-

Solvent Partitioning: A common and effective method is liquid-liquid partitioning. After obtaining the initial crude extract (e.g., in 80% ethanol), it can be partitioned successively with solvents of increasing polarity. For instance, partitioning with petroleum ether or hexane will remove non-polar compounds, including chlorophyll.[5]

-

Solid-Phase Extraction (SPE): SPE can be used for preliminary purification. A cartridge with a suitable stationary phase (e.g., C18) can retain the diterpenoids while allowing some of the more polar or non-polar impurities to be washed away.

-

Adsorbent Resins: Macroporous adsorbent resins can be employed to selectively adsorb the target compounds from the crude extract, while pigments and other impurities are washed out.

Q3: My purification by column chromatography is not giving good separation of this compound from other closely related diterpenoids. What can I do to improve the resolution?

The co-elution of structurally similar diterpenoids is a frequent challenge in the purification of natural products from Isodon species.[6][7] Consider the following approaches:

-

Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial. This can involve changing the solvent composition, polarity, and even using a gradient elution instead of an isocratic one.

-

Try Different Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases such as alumina, or reversed-phase materials like C18.

-

Employ Multiple Chromatographic Techniques: Achieving high purity often requires a multi-step chromatographic approach.[8] Combining normal-phase column chromatography with subsequent purification by preparative High-Performance Liquid Chromatography (HPLC) on a different stationary phase (e.g., a phenyl-hexyl or cyano column) can significantly improve separation.

-

Consider Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus minimizing the risk of irreversible adsorption and sample degradation. It is particularly well-suited for the separation of complex mixtures of natural products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

The ideal solvent for extracting ent-kaurane diterpenoids like this compound is typically a moderately polar solvent. Studies on the extraction of diterpenoids from Isodon species often report the use of 80% ethanol for the initial extraction.[3][5] This is effective at extracting a broad range of diterpenoids. For subsequent purification steps like liquid-liquid partitioning, ethyl acetate is commonly used to enrich the diterpenoid fraction.[5]

Q2: What part of the Isodon plant should I use for the extraction of this compound?

The aerial parts of Isodon species are generally used for the extraction of diterpenoids.[3][5][9] Quantitative analyses of related compounds like Oridonin have shown that the concentration of diterpenoids is typically highest in the leaves, followed by the flowers and then the stems.[1][2] Therefore, using the leaves is likely to result in a higher yield of this compound.

Q3: Are there any modern extraction techniques that can improve the yield of this compound?

Yes, modern "green" extraction techniques can offer advantages over traditional methods in terms of efficiency and reduced solvent consumption. These include:

-

Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt the plant cell walls, facilitating the release of secondary metabolites and reducing extraction time.

-

Microwave-Assisted Extraction (MAE): Microwave energy can rapidly heat the solvent and plant material, leading to a faster and often more efficient extraction.

-

Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent is a green alternative that can provide high selectivity. However, the polarity of supercritical CO2 may need to be modified with a co-solvent like ethanol for the efficient extraction of moderately polar diterpenoids.

Q4: How can I confirm the identity and purity of my isolated this compound?

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of isolated natural products.[10]

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the standard method for assessing purity. The presence of a single, sharp peak is indicative of a pure compound.

-

Spectroscopic Methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for elucidating the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

UV-Vis Spectroscopy: To observe the electronic transitions within the molecule, which can be characteristic of certain chromophores.

-

Data Presentation

| Parameter | Effect on Yield | Recommendations and Remarks |

| Plant Part | Leaves > Flowers > Stems | For the highest yield, it is recommended to use the leaves.[1][2] |

| Particle Size | Smaller particle size generally increases yield | Grinding the plant material increases the surface area for solvent contact. However, excessively fine powder can lead to difficulties in filtration. |

| Solvent | Medium polarity solvents are most effective | 80% Ethanol is a good starting point for initial extraction.[3][5] Methanol and acetone can also be used. The choice of solvent will also affect the co-extraction of other compounds. |

| Temperature | Increased temperature generally improves extraction efficiency | Higher temperatures increase solvent viscosity and diffusion rate. However, temperatures should be kept below the boiling point of the solvent to avoid degradation of thermolabile compounds.[4] |

| Extraction Time | Yield increases with time up to a certain point | The optimal extraction time needs to be determined experimentally. Prolonged extraction times do not necessarily increase the yield and may lead to compound degradation. |

| Solid-to-Liquid Ratio | A higher ratio (more solvent) generally increases yield | A higher solvent volume enhances the concentration gradient, driving more of the compound into the solvent. However, very large solvent volumes can make the subsequent concentration step more time-consuming and energy-intensive.[11] |

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of diterpenoids from Isodon species, which can be adapted for the specific purpose of isolating this compound.

1. Plant Material Preparation

-

Collect the aerial parts (preferably leaves) of the Isodon species of interest.

-

Air-dry the plant material in the shade at room temperature to a constant weight.

-

Grind the dried plant material into a coarse powder.

2. Extraction

-

Place the powdered plant material in a flask suitable for reflux extraction.

-

Add 80% aqueous ethanol in a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture to reflux and maintain for 2 hours.

-

Allow the mixture to cool and then filter.

-